2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide
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Overview
Description
2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is an organic compound that features a nitrophenyl group and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide typically involves the reaction of 4-nitroaniline with tetrahydro-2-furanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired acetamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the tetrahydrofuran ring can enhance the compound’s solubility and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenyl)-N-methylacetamide
- 2-(4-nitrophenyl)-N-ethylacetamide
- 2-(4-nitrophenyl)-N-(tetrahydro-2-pyranylmethyl)acetamide
Uniqueness
2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to similar compounds. This structural feature can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-(4-nitrophenyl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-13(14-9-12-2-1-7-19-12)8-10-3-5-11(6-4-10)15(17)18/h3-6,12H,1-2,7-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOALYTJTUMQIEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24792270 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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